

In Vitro Characterization of AZD1897: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **AZD1897**, a potent, ATP-competitive, pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. **AZD1897** has demonstrated significant potential in preclinical studies, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML). This document details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with the in vitro evaluation of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for **AZD1897** and its structural analog, AZD1208, which belongs to the same chemical class of benzylidene-1,3-thiazolidine-2,4-diones. This data provides a comprehensive profile of the inhibitor's potency and selectivity.

Table 1: Enzymatic Potency of **AZD1897** against PIM Kinases

| Target | IC50 (nM) |
|--------|-----------|
| PIM1 | < 3 |
| PIM2 | < 3 |
| PIM3 | < 3 |



Data sourced from commercially available technical datasheets.[1][2][3][4]

Table 2: Enzymatic Potency and Binding Affinity of the Structural Analog AZD1208

| Target | IC50 (nM) | Ki (nM) |
|--------|-----------|---------|
| PIM1 | 0.4 | 0.1 |
| PIM2 | 5.0 | 1.92 |
| PIM3 | 1.9 | 0.4 |

This data for the closely related pan-PIM inhibitor AZD1208 provides a more detailed view of the potency and binding affinity characteristic of this inhibitor class.[5]

Table 3: Selectivity Profile of AZD1208 against a Panel of 442 Kinases

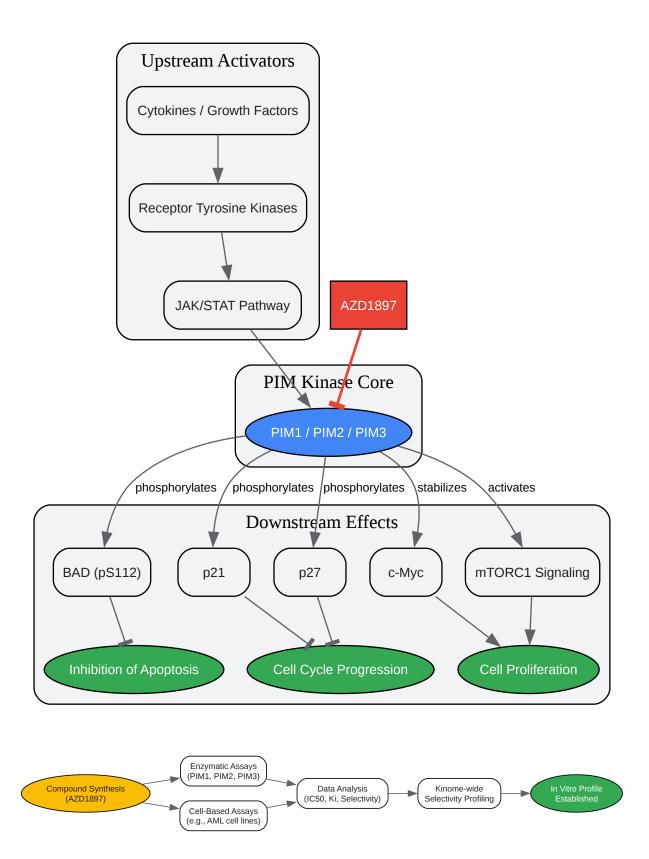
| Kinase Target | % Inhibition at 1 μM |
|------------------------------------|-----------------------|
| PIM1 | >99 |
| PIM2 | >99 |
| PIM3 | >99 |
| Other Kinases with >50% Inhibition | 13 kinases identified |

A KINOMEscan[™] competition binding assay was utilized to assess the selectivity of AZD1208. The three PIM kinases demonstrated the highest percentage of inhibition. Notably, only 13 other kinases out of a panel of 442 were inhibited by 50% or more, highlighting the high selectivity of this chemical scaffold.[5]

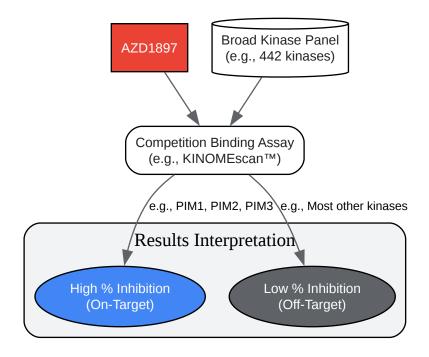
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PIM kinase signaling pathway, the general workflow for in vitro characterization of a kinase inhibitor, and the logic of a kinase selectivity profiling experiment.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Azd1897|CAS 1204181-93-0|DC Chemicals [dcchemicals.com]
- 3. Azd1897|1204181-93-0|COA [dcchemicals.com]
- 4. Azd1897 Datasheet DC Chemicals [dcchemicals.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Characterization of AZD1897: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605747#in-vitro-characterization-of-azd1897]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com